molecular formula C22H17NO5 B2689841 N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-3-benzo[f]benzofurancarboxamide CAS No. 867135-76-0

N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-3-benzo[f]benzofurancarboxamide

Cat. No. B2689841
CAS RN: 867135-76-0
M. Wt: 375.38
InChI Key: XQTWWQCHTYENDU-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-3-benzo[f]benzofurancarboxamide, also known as MMDBF, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MMDBF is a benzofuran derivative that exhibits promising biological activities, making it a potential candidate for drug development.

Scientific Research Applications

Metabolism and Disposition Studies Research on the disposition and metabolism of novel compounds structurally related to N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-3-benzo[f]benzofurancarboxamide has shown significant findings. For instance, studies on SB-649868, an orexin 1 and 2 receptor antagonist, have provided insight into the drug's metabolism and elimination pathways, important for understanding the pharmacokinetics of similar benzofurancarboxamide derivatives (Renzulli et al., 2011).

Structural Analysis and Antioxidant Properties Analyses of novel benzamide derivatives, including X-ray diffraction and DFT calculations, have been conducted to understand their structural characteristics and potential antioxidant activities. Such studies contribute to the development of new compounds with improved pharmacological profiles and are relevant for the synthesis of benzofurancarboxamide derivatives (Demir et al., 2015).

Synthesis of Novel Compounds The synthesis of novel compounds derived from benzofuran, aiming at potential anti-inflammatory and analgesic applications, showcases the versatility of benzofurancarboxamide derivatives in medicinal chemistry. Such research endeavors highlight the synthetic strategies and biological evaluations essential for discovering new therapeutic agents (Abu‐Hashem et al., 2020).

Inhibitory Activities and Antimicrobial Applications Studies on benzofuran derivatives have also explored their inhibitory activities against enzymes like 5-lipoxygenase, demonstrating the potential for developing new anti-inflammatory drugs. Additionally, the antimicrobial activities of benzofurancarboxylate derivatives have been investigated, offering insights into their application in combating microbial infections (Ohemeng et al., 1994).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c1-12-17(22(26)23-11-13-7-9-14(27-2)10-8-13)18-19(24)15-5-3-4-6-16(15)20(25)21(18)28-12/h3-10H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTWWQCHTYENDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-3-benzo[f]benzofurancarboxamide
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N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-3-benzo[f]benzofurancarboxamide
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N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-3-benzo[f]benzofurancarboxamide
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N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-3-benzo[f]benzofurancarboxamide
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N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-3-benzo[f]benzofurancarboxamide
Reactant of Route 6
N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-3-benzo[f]benzofurancarboxamide

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